molecular formula C11H11ClN4OS B2985951 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-98-1

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No.: B2985951
CAS No.: 869067-98-1
M. Wt: 282.75
InChI Key: KBMCPIPKUAOHGK-UHFFFAOYSA-N
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Description

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methylsulfanyl group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of cyanuric chloride with amines under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a suitable thiol with a halogenated triazine derivative can yield the desired product.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated triazine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazine derivatives and other reduced products.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Interfering with DNA/RNA: It can interact with nucleic acids, potentially inhibiting DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzyl alcohol: This compound shares the chlorophenyl group but lacks the triazine ring and methylsulfanyl group.

    (4-Aminophenyl)(4-chlorophenyl)methanone: This compound contains both amino and chlorophenyl groups but differs in its overall structure and functional groups.

Uniqueness

4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is unique due to its specific combination of functional groups and the triazine ring structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMCPIPKUAOHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321474
Record name 4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869067-98-1
Record name 4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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